2,4-Dimethylstyrene

Catalog No.
S749014
CAS No.
2234-20-0
M.F
C10H12
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylstyrene

CAS Number

2234-20-0

Product Name

2,4-Dimethylstyrene

IUPAC Name

1-ethenyl-2,4-dimethylbenzene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-4-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3

InChI Key

OEVVKKAVYQFQNV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C=C)C

Canonical SMILES

CC1=CC(=C(C=C1)C=C)C

Polymerization Studies

,4-DMS serves as a monomer, a molecule that can link with others to form polymers. Researchers have investigated its polymerization behavior using various techniques, including:

  • Cationic polymerization

    This method involves using a positively charged initiator to trigger the formation of long polymer chains from 2,4-DMS monomers. Studies have explored the influence of different reaction conditions and catalysts on the resulting polymer properties [].

  • Free radical polymerization

    This approach employs free radicals, highly reactive molecules with an unpaired electron, to initiate polymerization. Research has focused on understanding the reaction kinetics and mechanisms involved in 2,4-DMS free radical polymerization.

These studies contribute to the development of new polymeric materials with tailored properties for various applications.

Material Science Research

,4-DMS can also be employed in the synthesis of specific materials relevant to scientific research. For instance, studies have explored its use in:

  • Functionalized polymers

    Researchers have incorporated 2,4-DMS into polymer structures to introduce specific functionalities, such as improved adhesion or electrical conductivity, for potential applications in electronics or material coatings.

  • Cross-linking agents

    ,4-DMS can act as a cross-linking agent, forming covalent bonds between polymer chains, which can influence the mechanical properties and stability of the resulting materials.

2,4-Dimethylstyrene is an organic compound with the molecular formula C10H12C_{10}H_{12} and a molecular weight of approximately 132.2023 g/mol. It is classified as a substituted styrene, featuring two methyl groups located at the 2 and 4 positions of the benzene ring. This compound is also known by various names, including 1-vinyl-2,4-dimethylbenzene and 1,3-dimethyl-4-vinylbenzene .

The compound is a colorless to yellow liquid with a characteristic odor, primarily used in polymer production due to its ability to undergo polymerization reactions. Its melting point is around -5.4 °C, and it has a boiling point of approximately 346.7 °C at reduced pressure .

, notably:

  • Polymerization: It readily undergoes cationic polymerization when reacted with acrylates, forming various polymers . This reaction can be catalyzed under specific conditions to yield copolymers with desirable properties.
  • Electrophilic Substitution: The presence of the methyl groups influences the reactivity of the aromatic ring towards electrophiles, allowing for substitution reactions that can introduce additional functional groups .

Several methods exist for synthesizing 2,4-dimethylstyrene:

  • Flash Distillation: The compound can be flash-distilled from an aqueous sodium hydroxide solution and dried over anhydrous sodium sulfate .
  • Catalytic Decomposition: It can be synthesized by contacting asymmetric di(m-xylyl) ethane or di(p-xylyl) ethane with a finely divided catalyst (e.g., hydrated aluminum silicate) at elevated temperatures (around 350 °C) to promote molecular decomposition .
  • Polymerization Techniques: Various polymerization techniques can also be employed to produce this compound from simpler precursors under controlled conditions.

2,4-Dimethylstyrene has several applications:

  • Polymer Production: It is primarily used as a monomer in the production of polymers and copolymers that exhibit enhanced thermal and mechanical properties.
  • Aroma Compound: It has been identified as an aroma-active compound in certain fruits, contributing to their characteristic scents .

Interaction studies involving 2,4-dimethylstyrene focus on its reactivity with other compounds during polymerization processes. Research indicates that it can interact effectively with various acrylates, leading to the formation of complex polymer structures with unique properties. These interactions are crucial for developing new materials in industrial applications.

Several compounds share structural similarities with 2,4-dimethylstyrene. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
StyreneC6H5CH=CH2Base structure for many polymers; less steric hindrance.
1,3-DimethylstyreneC10H12Similar methyl substitutions; different position of vinyl group.
2,5-DimethylstyreneC10H12Different methyl positioning; affects reactivity and properties.
p-MethylstyreneC9H10Lacks one methyl group; different physical properties.

2,4-Dimethylstyrene's unique arrangement of methyl groups provides distinct steric effects that influence its chemical behavior compared to these similar compounds.

The systematic exploration of 2,4-dimethylstyrene began in the 1940s alongside postwar advances in polymer chemistry. Early attempts to polymerize dimethylstyrenes yielded subpar materials due to impurities in the monomer feedstocks, resulting in brittle or thermally unstable products. A breakthrough came in 1947 with the development of a purification protocol using asymmetric di(m-xylyl) ethane decomposition over specialized catalysts, which produced monomers with ≤3°C melting ranges and optical exaltation values ≥1. This advancement enabled the 1951 synthesis of high-purity poly(2,4-dimethylstyrene) by Murray Gray Sturrock, who demonstrated its superior heat resistance (maintaining structural integrity at temperatures ≥120°C) compared to conventional polystyrene. Patent records reveal that these polymers addressed critical limitations in military radar and radio components, where thermal distortion of polystyrene had been a persistent issue.

Significance in Styrene Chemistry

2,4-Dimethylstyrene occupies a unique niche in vinyl aromatic chemistry due to the steric and electronic effects of its methyl substituents. The 2-methyl group induces torsional strain in the polymer backbone, reducing crystallinity and enhancing solubility in nonpolar solvents like toluene and xylene. Meanwhile, the 4-methyl group stabilizes radical intermediates during polymerization, enabling higher molecular weights (intrinsic viscosity ≥0.1) compared to para-substituted analogs. Spectroscopic studies using density functional theory (DFT) have shown that the 2,4-dimethyl configuration lowers the activation energy for surface radical chain reactions on hydrogenated silicon by 15–20% relative to styrene, facilitating ordered nanostructure formation. These properties have spurred its use in specialty coatings, where controlled polymerization kinetics yield materials with tunable glass transition temperatures (Tg = 85–115°C).

Table 1: Key Properties of 2,4-Dimethylstyrene vs. Styrene

Property2,4-DimethylstyreneStyrene
Molecular Weight (g/mol)132.20104.15
Boiling Point (°C, 10mmHg)73–7482–84
Refractive Index (n²⁰/D)1.5431.5469
Polymer Tg (°C)85–11570–100
Thermal Decomposition Onset (°C)290250

Nomenclature and Structural Classification

The IUPAC name 1-ethenyl-2,4-dimethylbenzene precisely defines the compound’s structure: a benzene ring with methyl groups at carbons 2 and 4, and a vinyl group at carbon 1. Alternative designations include 4-vinyl-m-xylene (emphasizing the meta-xylene backbone) and 2,4-dimethyl-1-vinylbenzene (highlighting substituent positions). Its CAS registry number (2234-20-0) and SMILES notation (CC1=CC(=C(C=C1)C=C)C) standardize identification across databases. As a member of the alkylstyrene family, it shares reaction pathways with α-methylstyrene but exhibits distinct regioselectivity in electrophilic substitutions due to the methyl groups’ directing effects. X-ray crystallography confirms a planar benzene core with dihedral angles of 5.2° between the vinyl group and ring plane, minimizing steric hindrance during polymerization.

XLogP3

3.4

Melting Point

-64.0 °C

UNII

543ES1O25E

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2234-20-0

Wikipedia

2,4-dimethylstyrene

Dates

Modify: 2023-08-15

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